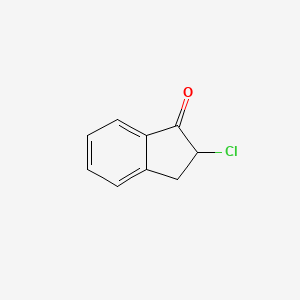
2-chloro-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7ClO It is a derivative of indanone, where a chlorine atom is substituted at the second position of the indanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of indanone. One common method is the Friedel-Crafts acylation reaction, where indanone is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
Types of Reactions
2-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloroindan-1,3-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-chloroindan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloroindan-1,3-dione.
Reduction: 2-Chloroindan-1-ol.
Substitution: Various substituted indanones depending on the nucleophile used.
科学的研究の応用
2-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9ClO. It features a bicyclic structure consisting of fused five- and six-membered rings, characteristic of the indanone class of compounds. The chlorine substituent at the 2-position gives it unique chemical properties and potential applications in various fields.
Pharmaceutical Applications
This compound exhibits biological activities that make it a candidate for drug development, particularly for antimicrobial and anti-inflammatory applications.
Antimicrobial Properties
- The antimicrobial properties of this compound are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
- It can penetrate microbial membranes and disrupt essential cellular functions.
- Preliminary studies suggest that it may inhibit protein synthesis and disrupt nucleic acid production pathways in bacteria, leading to bactericidal effects.
Anti-inflammatory and Analgesic Effects
- Studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration.
- Initial studies suggest that it may interact with specific enzyme pathways involved in inflammation and pain response.
Phytopathological Applications
2-Chloroindan-1-one derivatives have been investigated for their antifungal properties.
Use as a Building Block
This compound can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. It is also a precursor in the synthesis of other compounds, such as 2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol.
Other Potential Applications
作用機序
The mechanism of action of 2-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
6-Chloroindan-1-one: Similar in structure but with the chlorine atom at the sixth position.
6-Bromoindan-1-one: Similar in structure but with a bromine atom instead of chlorine.
5-Chloroindan-1-one: Similar in structure but with the chlorine atom at the fifth position.
Uniqueness
2-chloro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives that may not be easily accessible through other routes.
特性
IUPAC Name |
2-chloro-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGQPEGJOZKLFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995043 |
Source


|
| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73908-22-2 |
Source


|
| Record name | 2-Chloroindan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













